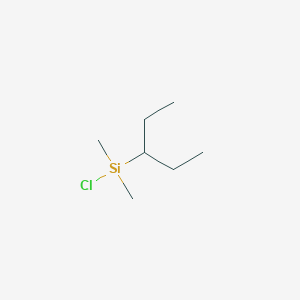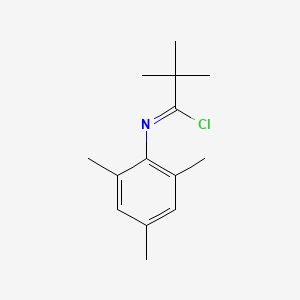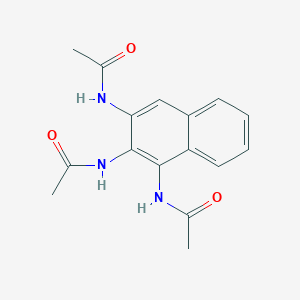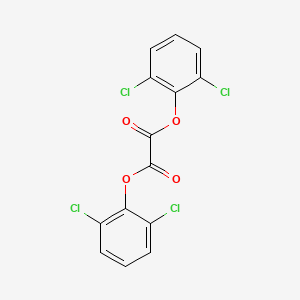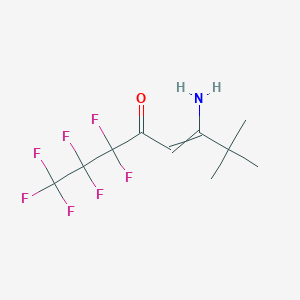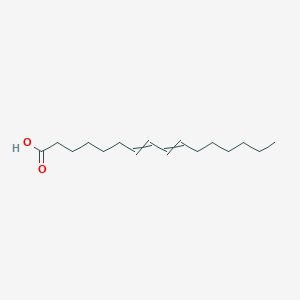![molecular formula C11H10FNO3S B15164689 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- CAS No. 200631-97-6](/img/structure/B15164689.png)
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-fluorophenoxyethyl group enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinedione derivatives
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its hypoglycemic activity and potential use in the treatment of type 2 diabetes by improving insulin resistance through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and exerting hypoglycemic effects. Additionally, the compound’s antimicrobial and antioxidant activities are attributed to its ability to interact with various cellular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar hypoglycemic activity.
Troglitazone: An older thiazolidinedione derivative with similar pharmacological properties but withdrawn due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- stands out due to the presence of the 2-fluorophenoxyethyl group, which enhances its pharmacological properties and broadens its range of applications. This unique structural feature allows for improved biological activity and selectivity compared to other thiazolidinedione derivatives .
Propriétés
Numéro CAS |
200631-97-6 |
|---|---|
Formule moléculaire |
C11H10FNO3S |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
5-[2-(2-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H10FNO3S/c12-7-3-1-2-4-8(7)16-6-5-9-10(14)13-11(15)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
Clé InChI |
VVUWDCNUSNOQMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCC2C(=O)NC(=O)S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


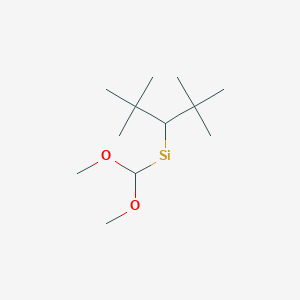
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
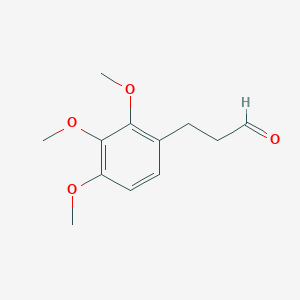
![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
